Chiral Purity and Stereochemical Integrity vs. Racemic or (S)-Enantiomer Analogs
This compound is supplied with a defined (R)-configuration at the C3 position, as specified by its IUPAC name and canonical SMILES (N#CC[C@@H]1CN(C(=O)OCC2=CC=CC=C2)CCN1) . Procurement of this specific enantiomer, rather than the racemate or the (S)-enantiomer, is crucial for asymmetric synthesis. While direct quantitative purity data for the (R)-enantiomer is provided by vendors (e.g., 97% by Fluorochem, 98% by Apollo Scientific), the differential value is qualitative and inherent in the product's defined stereochemistry [REFS-1, REFS-2]. Using the racemic mixture would introduce 50% of the undesired (S)-enantiomer, which can lead to different or antagonistic biological activity in downstream compounds, as demonstrated for related piperazine derivatives .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-enantiomer, 97-98% purity |
| Comparator Or Baseline | Racemic mixture of (R)- and (S)-enantiomers, or the isolated (S)-enantiomer |
| Quantified Difference | N/A (Qualitative: single enantiomer vs. racemate/opposite enantiomer) |
| Conditions | As specified by vendor (purity analysis method not detailed) |
Why This Matters
Procurement of the defined (R)-enantiomer ensures stereochemical integrity for asymmetric synthesis, avoiding the 50% impurity inherent in racemic mixtures which can lead to variable or off-target effects in downstream biological assays.
